N-(2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidin-3(4H)-yl)-5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide
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Overview
Description
N-[2-METHYL-4-OXO-5,6,7,8,9,10-HEXAHYDROCYCLOOCTA[4,5]THIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-METHYL-4-OXO-5,6,7,8,9,10-HEXAHYDROCYCLOOCTA[4,5]THIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE involves multiple steps, starting from readily available starting materials. The key steps include the formation of the hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidine core, followed by the introduction of the furan and pyrazole moieties. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-METHYL-4-OXO-5,6,7,8,9,10-HEXAHYDROCYCLOOCTA[4,5]THIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated derivative.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, or as a reagent in various chemical reactions.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways or as a potential drug candidate.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly if it shows activity against certain diseases or conditions.
Industry: Its chemical properties might make it useful in industrial processes, such as catalysis or materials science.
Mechanism of Action
The mechanism by which N-[2-METHYL-4-OXO-5,6,7,8,9,10-HEXAHYDROCYCLOOCTA[4,5]THIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, altering cellular signaling pathways, or affecting gene expression. Detailed studies would be needed to elucidate these mechanisms and identify the key molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[2-METHYL-4-OXO-5,6,7,8,9,10-HEXAHYDROCYCLOOCTA[4,5]THIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE might include other heterocyclic compounds with similar structural features, such as:
Thienopyrimidines: Compounds with a thieno[2,3-d]pyrimidine core.
Pyrazole derivatives: Compounds containing a pyrazole ring.
Furan derivatives: Compounds with a furan ring.
Uniqueness
What sets N-[2-METHYL-4-OXO-5,6,7,8,9,10-HEXAHYDROCYCLOOCTA[4,5]THIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE apart is its combination of these structural elements into a single molecule, which may confer unique chemical and biological properties not seen in simpler compounds.
Properties
Molecular Formula |
C22H22N6O5S |
---|---|
Molecular Weight |
482.5 g/mol |
IUPAC Name |
N-(5-methyl-3-oxo-8-thia-4,6-diazatricyclo[7.6.0.02,7]pentadeca-1(9),2(7),5-trien-4-yl)-5-[(4-nitropyrazol-1-yl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C22H22N6O5S/c1-13-24-21-19(16-6-4-2-3-5-7-18(16)34-21)22(30)27(13)25-20(29)17-9-8-15(33-17)12-26-11-14(10-23-26)28(31)32/h8-11H,2-7,12H2,1H3,(H,25,29) |
InChI Key |
FJFRSEWQTDSIGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C3=C(S2)CCCCCC3)C(=O)N1NC(=O)C4=CC=C(O4)CN5C=C(C=N5)[N+](=O)[O-] |
Origin of Product |
United States |
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